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An In-depth Technical Guide on the Thermochemical Data of 3-Methylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methylcyclopentene (C₆H₁₀, CAS No: 1120-62-3) is a cyclic olefin of interest in various

fields of chemical research and development.[1][2] A thorough understanding of its

thermochemical properties is fundamental for process design, reaction modeling, and safety

assessments. This technical guide provides a comprehensive overview of the key

thermochemical data for 3-methylcyclopentene, details the general experimental protocols

used for their determination, and illustrates the relationships between these properties.

Core Thermochemical Data
The following tables summarize the essential thermochemical data for 3-methylcyclopentene.

The data has been compiled from critically evaluated sources and is presented for both the

liquid and ideal gas phases where available.

Enthalpy and Gibbs Free Energy Data
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Property Symbol Phase Value Units
Reference(s
)

Standard

Enthalpy of

Formation

ΔfH° Liquid -23.7 kJ/mol [1]

Standard

Enthalpy of

Formation

ΔfH° Gas - kJ/mol [3]

Standard

Enthalpy of

Combustion

ΔcH° Liquid -3798.3 kJ/mol [1]

Standard

Enthalpy of

Vaporization

ΔvapH° Liquid 32.9 kJ/mol [3]

Standard

Gibbs Free

Energy of

Formation

ΔfG° - - kJ/mol [3]

Heat Capacity and Entropy Data
Property Symbol Phase Value

Temperat
ure (K)

Units
Referenc
e(s)

Isobaric

Heat

Capacity

Cp Liquid 152.3 298.15 J/(mol·K) [1]

Isobaric

Heat

Capacity

Cp Ideal Gas - 298.15 J/(mol·K) [3]

Standard

Entropy
S° Ideal Gas - 298.15 J/(mol·K) [4]
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Experimental Protocols
The determination of the thermochemical data presented above relies on precise experimental

techniques. While the detailed protocols for 3-methylcyclopentene are specific to the cited

literature, this section outlines the general methodologies employed for measuring these

properties.

Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion of 3-methylcyclopentene is determined using bomb

calorimetry.[5]

Experimental Workflow:

Sample Preparation: A precisely weighed sample of 3-methylcyclopentene is placed in a

crucible within a high-pressure stainless steel vessel, known as a "bomb".

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30

atm) to ensure complete combustion.

Immersion: The sealed bomb is submerged in a known mass of water in an insulated

container (calorimeter). The initial temperature of the water is recorded.

Ignition: The sample is ignited remotely using an electrical fuse.

Temperature Measurement: The temperature of the water is monitored and the maximum

temperature reached is recorded.

Calculation: The heat released by the combustion reaction is absorbed by the bomb and the

surrounding water. By knowing the heat capacity of the calorimeter system (determined

through calibration, often with a standard like benzoic acid), the enthalpy of combustion can

be calculated from the measured temperature change.[5]
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Weigh 3-Methylcyclopentene Sample
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Workflow for Bomb Calorimetry.

Calorimetry for Enthalpy of Vaporization
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The enthalpy of vaporization can be determined using various calorimetric techniques, such as

the recycle flow method.[6][7]

Experimental Workflow:

Vaporization: A continuous stream of the liquid sample is vaporized at a constant rate by a

stable electrical heater.

Equilibration: The vapor is passed through an equilibration chamber to ensure it is at the

desired temperature and pressure.

Condensation: The vapor then flows into a condenser where the heat released during

condensation is measured. This is often done by transferring the heat to a coolant fluid with a

known heat capacity.[6]

Flow Rate Measurement: The flow rate of the condensed liquid is accurately measured.

Calculation: The enthalpy of vaporization is calculated from the measured heat of

condensation and the molar flow rate of the substance.

Spectroscopic Determination of Ideal Gas Properties
Ideal gas thermodynamic properties, such as heat capacity and entropy, are often determined

from spectroscopic data combined with statistical mechanics calculations.[8][9]

Methodology:

Spectroscopic Measurements: The vibrational and rotational energy levels of the 3-
methylcyclopentene molecule are determined using techniques like infrared (IR) and

Raman spectroscopy.

Molecular Structure Determination: The geometry of the molecule is determined, typically

from microwave spectroscopy or electron diffraction.

Partition Function Calculation: The spectroscopic data and molecular parameters are used to

calculate the molecular partition function.
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Thermodynamic Property Calculation: The ideal gas thermodynamic properties (enthalpy,

entropy, heat capacity) are then calculated from the partition function using the principles of

statistical mechanics.

Relationships Between Thermochemical Properties
The various thermochemical properties of 3-methylcyclopentene are interconnected through

fundamental thermodynamic relationships. The following diagram illustrates these connections.

ΔfH° (liquid)

ΔfH° (gas)

 + ΔvapH°

ΔcH° (liquid)

Hess's Law

ΔfG°

Gibbs Equation
(with S°)

ΔvapH°Cp (liquid)

Kirchhoff's Law
(Temperature Dependence)

Cp (gas)

Kirchhoff's Law
(Temperature Dependence)

S° (gas)
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Relationships between thermochemical properties.

This guide provides a foundational set of thermochemical data for 3-methylcyclopentene,

which is crucial for professionals in research and drug development. The outlined experimental

methodologies offer insight into the origin of these values, and the relationship diagram

highlights their thermodynamic consistency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b105217?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1120623&Mask=A
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylcyclopentene
https://www.chemeo.com/cid/24-106-7/Cyclopentene-3-methyl
https://www.chemeo.com/cid/24-106-7/Cyclopentene-3-methyl
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=~r~-3-methylcyclopentene
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=~r~-3-methylcyclopentene
https://openstax.org/books/chemistry-2e/pages/5-2-calorimetry
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=920759
https://books.rsc.org/books/edited-volume/714/chapter/424246/Calorimetric-Determination-of-Enthalpies-of
https://www.osti.gov/biblio/121138
https://www.osti.gov/biblio/121138
https://colab.ws/articles/10.1007%2Fbf02083547
https://www.benchchem.com/product/b105217#thermochemical-data-for-3-methylcyclopentene
https://www.benchchem.com/product/b105217#thermochemical-data-for-3-methylcyclopentene
https://www.benchchem.com/product/b105217#thermochemical-data-for-3-methylcyclopentene
https://www.benchchem.com/product/b105217#thermochemical-data-for-3-methylcyclopentene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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